molecular formula C17H19ClN4O2 B2888508 2-chloro-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)benzamide CAS No. 1797661-68-7

2-chloro-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)benzamide

Cat. No.: B2888508
CAS No.: 1797661-68-7
M. Wt: 346.82
InChI Key: AVASMBQNZWQKEA-UHFFFAOYSA-N
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Description

2-chloro-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)benzamide is a useful research compound. Its molecular formula is C17H19ClN4O2 and its molecular weight is 346.82. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Medicinal Applications

Novel Synthetic Pathways : Researchers have developed novel synthetic pathways for creating derivatives with potential anti-inflammatory and analgesic properties. For example, compounds with morpholine and pyrimidine moieties have been synthesized, showing significant inhibitory activity on cyclooxygenase-2 (COX-2), with promising analgesic and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Potential Anticancer Agents : Another study described the synthesis of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an orally active histone deacetylase (HDAC) inhibitor. This compound blocks cancer cell proliferation and induces apoptosis, showcasing significant promise as an anticancer drug (Zhou et al., 2008).

Antimicrobial Activities : Compounds with morpholine and pyrimidine structures have been evaluated for their antimicrobial activities, demonstrating effectiveness against a variety of bacterial and fungal strains. This highlights their potential in developing new antimicrobial agents (Attia et al., 2013).

Chemical Properties and Characterization

Structural Characterization : The synthesis and characterization of compounds bearing morpholine and pyrimidine moieties involve comprehensive techniques, including X-ray crystallography, to elucidate their molecular structures and potential for forming stable compounds with desirable therapeutic properties (Pang et al., 2006).

Luminescent Properties : Research on naphthalimides with piperazine substituents has explored their luminescent properties and potential for photo-induced electron transfer, indicating their utility in fluorescent probes and optical materials (Gan et al., 2003).

Biochemical Analysis

Biochemical Properties

It is known that morpholinopyrimidine derivatives have shown anti-inflammatory activity in macrophage cells stimulated by LPS . This suggests that 2-chloro-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)benzamide may interact with enzymes and proteins involved in the inflammatory response.

Cellular Effects

Preliminary studies suggest that morpholinopyrimidine derivatives can inhibit the production of nitric oxide (NO) at non-cytotoxic concentrations . This could potentially influence cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that morpholinopyrimidine derivatives can reduce iNOS and cyclooxygenase mRNA expression (COX-2) in LPS-stimulated RAW 264.7 macrophage cells . This suggests that this compound may exert its effects at the molecular level through enzyme inhibition or activation, and changes in gene expression.

Properties

IUPAC Name

2-chloro-N-[(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O2/c1-12-10-16(22-6-8-24-9-7-22)21-15(20-12)11-19-17(23)13-4-2-3-5-14(13)18/h2-5,10H,6-9,11H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVASMBQNZWQKEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)CNC(=O)C2=CC=CC=C2Cl)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.